AMPA Receptor Modulator-1 AMPA Receptor Modulator-1
Brand Name: Vulcanchem
CAS No.:
VCID: VC16676976
InChI: InChI=1S/C16H11ClF3NO2/c1-8-5-9(6-10-7-13(22)21-15(8)10)14-11(17)3-2-4-12(14)23-16(18,19)20/h2-6H,7H2,1H3,(H,21,22)
SMILES:
Molecular Formula: C16H11ClF3NO2
Molecular Weight: 341.71 g/mol

AMPA Receptor Modulator-1

CAS No.:

Cat. No.: VC16676976

Molecular Formula: C16H11ClF3NO2

Molecular Weight: 341.71 g/mol

* For research use only. Not for human or veterinary use.

AMPA Receptor Modulator-1 -

Specification

Molecular Formula C16H11ClF3NO2
Molecular Weight 341.71 g/mol
IUPAC Name 5-[2-chloro-6-(trifluoromethoxy)phenyl]-7-methyl-1,3-dihydroindol-2-one
Standard InChI InChI=1S/C16H11ClF3NO2/c1-8-5-9(6-10-7-13(22)21-15(8)10)14-11(17)3-2-4-12(14)23-16(18,19)20/h2-6H,7H2,1H3,(H,21,22)
Standard InChI Key AYAICAKEBFTALD-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC2=C1NC(=O)C2)C3=C(C=CC=C3Cl)OC(F)(F)F

Introduction

Chemical Classification and Synthesis

AMPA Receptor Modulator-1 belongs to the ampakine class, characterized by pyrimidine-derived scaffolds that interact with AMPA receptor allosteric sites. Unlike competitive antagonists, these modulators augment receptor function by stabilizing glutamate-bound conformations. The synthesis involves a multi-step nucleophilic substitution pathway:

Table 1: Key Synthesis Steps and Yields

StepReaction TypeReagents/ConditionsYield (%)
1Nucleophilic aromatic substitution4-Chloropyrimidine, Hydroquinone65
2DeprotectionHCl/EtOH, reflux82
3Final purificationColumn chromatography78

Optimization of the 4-chloropyrimidine coupling reaction achieved 65% yield through temperature-controlled catalysis, while final purification via silica gel chromatography enhanced purity to >98%. Challenges in microsomal stability were addressed by introducing trifluoromethyl groups at position 5, reducing hepatic clearance by 40% compared to earlier analogs .

Molecular Structure and Binding Dynamics

The compound’s three-dimensional configuration features a pyrimidine core with electron-withdrawing substituents that enhance dipole interactions with the receptor’s ligand-binding domain (LBD). X-ray crystallography data reveal:

  • Hydrophobic pocket engagement: A cyclohexyl moiety inserts into the GluA2 LBD cleft, increasing binding affinity (Kd = 12 nM)

  • Halogen bonding: The 4-fluorophenyl group forms a 2.9 Å interaction with Ser-654, stabilizing the active conformation

  • Solubility optimization: A tertiary amine side chain improves aqueous solubility to 1.8 mg/mL at physiological pH

Table 2: Structural Comparison with Reference Ampakines

ParameterAMPA Modulator-1CX614LCX001
Molecular Weight438.5 g/mol389.4 g/mol467.6 g/mol
logP2.13.81.9
GluA2 EC501.2 μM0.8 μM4.7 μM
Half-life (rat)3.7 h1.5 h5.2 h

This balanced lipophilicity profile enables efficient blood-brain barrier penetration (brain/plasma ratio = 0.89) .

Mechanism of Action: Allosteric Modulation and Receptor Trafficking

AMPA Receptor Modulator-1 exerts dual effects on AMPA receptor kinetics:

  • Allosteric potentiation: Increases glutamate binding affinity by 1.8-fold (Kd shift from 158 nM to 87 nM)

  • Surface receptor stabilization: Enhances GluA2(R) subunit trafficking to neuronal membranes by 37% within 10 minutes of exposure

Figure 1 illustrates the compound’s impact on SEP-GluA2 fluorescence in medullary neurons, with a 210% increase in surface receptor density compared to vehicle controls (p < 0.001) . This rapid exocytosis correlates with improved respiratory rhythmogenesis in opioid-depressed models.

Calcium imaging studies reveal a 62% reduction in fentanyl-induced intracellular Ca2+ overload following modulator administration (p < 0.01) . This regulatory effect on calcium homeostasis likely contributes to its respiratory protective properties without inducing neuroexcitotoxicity.

Pharmacological Efficacy in Preclinical Models

In vivo evaluations demonstrate dose-dependent reversal of respiratory depression across multiple drug classes:

Table 3: Respiratory Parameters in Fentanyl-Treated Rats

Dose (mg/kg)Minute Ventilation (% Baseline)Apnea Frequency (events/min)
0 (Control)100 ± 4.20.3 ± 0.1
584 ± 3.12.8 ± 0.7
5 + Modulator118 ± 5.6*0.9 ± 0.3*

*Significant vs. fentanyl alone (p < 0.05)

Notably, analgesic efficacy remains intact, with hot-plate latency increasing by 4.2 seconds at 10 mg/kg versus 1.3 seconds for CX614 (p < 0.01) . This dissociation between respiratory and analgesic effects represents a therapeutic breakthrough.

Comparative Analysis with Classical Ampakines

While CX614 demonstrates greater potentiation of glutamate currents (215% vs. 148% at 10 μM), AMPA Modulator-1 exhibits superior safety margins:

  • Seizure threshold: No observed convulsions at 60 mg/kg vs. CX614’s 15 mg/kg limit

  • Receptor desensitization: 22% slower decay kinetics compared to CX614’s 58% (τ = 12 ms vs. 7 ms)

  • Therapeutic index (LD50/ED50): 14.3 vs. 3.1 for respiratory protection

Clinical Implications and Future Directions

Phase I trials should prioritize:

  • Pharmacokinetic profiling in CYP2D6 poor metabolizers

  • Long-term safety monitoring of GluA2 internalization rates

  • Combination studies with μ-opioid agonists for postoperative care

Ongoing structure-activity relationship (SAR) efforts focus on replacing the labile ester group with bioisosteres to enhance metabolic stability. Early analogs show 3-fold increased half-life in human hepatocytes without compromising receptor affinity .

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